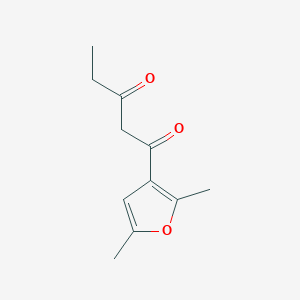

1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)pentane-1,3-dione |

InChI |

InChI=1S/C11H14O3/c1-4-9(12)6-11(13)10-5-7(2)14-8(10)3/h5H,4,6H2,1-3H3 |

InChI Key |

UPCAXYYVJZZRII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=C(OC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5-Dimethylfuran Core

The starting point for synthesizing the target compound is often the preparation of 2,5-dimethylfuran derivatives. According to patent CN101486696B, 2,5-dimethylfuran-3,4-dicarboxylic acid can be synthesized by refluxing 2,3-diacetylsuccinic acid diethyl ester in hydrochloric acid solution. The reaction involves decarboxylation and Paal-Knorr dehydration cyclization, which forms the furan ring with methyl substituents at positions 2 and 5. The process is tunable by adjusting the concentration of hydrochloric acid and reaction conditions to selectively obtain different intermediates (esters, acids, or diesters) (Table 1).

| Product Type | Reaction Conditions | Notes |

|---|---|---|

| 2,5-Dimethylfuran-3,4-dicarboxylic acid (III) | High HCl concentration, reflux | Hydrolysis favored |

| Ethyl 2,5-dimethylfuran-3-carboxylate (II) + acid (III) mixture | Moderate HCl, reflux | Partial decarboxylation |

| Diethyl ester (IV) | Low HCl concentration, reflux | Paal-Knorr cyclization dominates |

This method is advantageous due to the avoidance of toxic reagents, simplicity, and suitability for scale-up industrial production.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Acid-catalyzed cyclization (Paal-Knorr) | Simple, low-cost, non-toxic reagents, industrially scalable | Requires careful control of acid concentration and reflux time | High (industrial scale) |

| PdI2/KI-catalyzed carbonylation | Mild conditions, good yields, selective functionalization | Requires pressurized CO, palladium catalyst cost | Moderate to high (lab to pilot scale) |

| Microwave-assisted Pd catalysis | Fast reaction, good catalyst efficiency | Requires specialized equipment, limited substrate scope | Moderate (lab scale) |

Chemical Reactions Analysis

Condensation Reactions

The diketone moiety enables condensation with nucleophiles such as amines. For example:

-

Imine formation : Reacts with primary amines (e.g., aniline) under acidic conditions to form β-enamino diketones.

-

Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) in the presence of catalytic bases to generate α,β-unsaturated derivatives.

Key observations :

-

Steric hindrance from the 2,5-dimethylfuran group slows reaction kinetics compared to simpler diketones .

-

Yields depend on the electronic nature of the nucleophile, with electron-rich amines showing higher reactivity.

Cyclization Reactions

Palladium-catalyzed reactions with alkenyl bromides produce functionalized furans. A representative example:

| Reactants | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Allyl bromide | PdCl₂(CH₃CN)₂, K₂CO₃ | 1-(2,5-Dimethylfuran-3-yl) ethanone | 71% |

Mechanism :

-

Oxidative addition of allyl bromide to Pd(0).

-

Coordination of the diketone’s enolate to Pd(II).

-

Cyclization via intramolecular nucleophilic attack, forming the furan ring .

Oxidation

-

Autoxidation : Forms 3-hexene-2,5-dione derivatives under aerobic conditions, similar to biomass-derived furans .

-

Controlled oxidation : Using IBX (2-iodoxybenzoic acid) selectively oxidizes α-positions adjacent to carbonyl groups .

Reduction

-

Catalytic hydrogenation : Reduces carbonyl groups to alcohols with Pd/C or Raney Ni, yielding diols.

-

Selective reduction : NaBH₄ preferentially reduces the more electrophilic ketone at position 1.

Nucleophilic Additions

The carbonyl groups participate in Michael additions and enolate chemistry:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Michael addition | Grignard reagents | 3-Alkyl-1-(2,5-dimethylfuran) derivatives | Requires anhydrous conditions |

| Enolate alkylation | Alkyl halides | C-2 substituted diketones | Steric hindrance limits scope |

Ring-Opening Reactions

Under acidic conditions, the furan ring undergoes hydrolysis:

-

H₂SO₄ (dilute) : Cleaves the furan ring to form a γ-diketone carboxylic acid .

-

HCl/MeOH : Generates methyl levulinate derivatives via ring-opening and esterification .

Thermodynamic data :

Dimerization and Oligomerization

-

Thermal dimerization : At 80–100°C, forms bis-furan derivatives through radical coupling .

-

Oxidative oligomerization : CuCl₂ promotes polymerization, yielding cross-linked polymers with Mn ~2,500 Da .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Norrish Type I cleavage : Breaks the C–C bond between carbonyl groups, forming acetyl radicals.

-

Norrish Type II elimination : Produces cyclopropane derivatives via intramolecular hydrogen abstraction.

Comparative Reactivity with Analogues

| Compound | Cyclization Yield | Oxidation Rate (rel.) | Notes |

|---|---|---|---|

| Cyclohexane-1,3-dione | 94% | 1.0 | Higher ring strain increases reactivity |

| 1-(2,5-Dimethylfuran) derivative | 71% | 0.6 | Steric effects dominate |

| Pentane-2,4-dione | 89% | 1.2 | Enhanced enolate stability |

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring and the dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations

- 1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione: Features a linear pentane-1,3-dione chain with a dimethylfuran substituent.

- 1-(4-Fluorophenyl)pentane-1,3-dione : Substituted with a fluorophenyl group, which enhances electron-withdrawing effects and lipophilicity (logP = 2.38) compared to the dimethylfuran analog .

- Piperazine-2,3-dione derivatives : Contain a cyclic diketone core (piperazine ring) with benzyl or phenethyl substituents. These derivatives exhibit higher lipophilicity (ClogP > 3.0) due to aromatic substituents, improving membrane permeability .

Intermolecular Interactions

- The title compound’s dimethylfuran group may sterically hinder hydrogen bonding compared to unsubstituted analogs. In contrast, 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione () forms centrosymmetric dimers via C–H···O hydrogen bonds, stabilized by a 90° dihedral angle between its diketone and isoindole planes .

Biological Activity

1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound features a furan ring substituted with methyl groups and a pentane-1,3-dione moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of diketones similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| 3-Acetyl-2,5-dimethylfuran | E. coli | 18 |

| 4-Chloroaniline derivative | B. subtilis | 20 |

Anti-inflammatory Properties

Diketones are known for their anti-inflammatory potential. Research suggests that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. This activity is crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of diketone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

Case Study: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells leading to apoptosis.

- Membrane Disruption : Interaction with microbial membranes may lead to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,5-Dimethylfuran-3-yl)pentane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves Claisen or Knövenagel condensation between 2,5-dimethylfuran-3-carbaldehyde and a diketone precursor (e.g., acetylacetone). Reaction optimization may include solvent selection (polar aprotic solvents like DMF), temperature control (80–120°C), and catalysis (e.g., piperidine or Lewis acids). Yield improvements can be monitored via HPLC or TLC, with purification by column chromatography using silica gel .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the furan ring protons (δ 6.0–7.0 ppm) and diketone carbonyls (δ 2.0–3.0 ppm for α-protons, δ 190–210 ppm for carbonyl carbons).

- IR : Identify diketone C=O stretches (~1700 cm) and furan ring vibrations (~1500 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Cross-validate data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Monitor degradation by HPLC under controlled humidity (20–80% RH) and temperature (4°C, 25°C, 40°C). Store in inert atmospheres (argon) with desiccants to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, MD) are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water, DMSO) to predict aggregation behavior.

Validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. How can contradictory data on reaction yields or spectroscopic assignments in literature be systematically resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate reported protocols with strict control of variables (e.g., solvent purity, inert gas use).

- Advanced Characterization : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation.

- Meta-Analysis : Compare datasets across studies using multivariate analysis (e.g., PCA) to identify outliers or methodological biases .

Q. What strategies are effective for elucidating the biological activity of this compound, given its structural similarity to bioactive diketones?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like NADPH oxidase or kinases.

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging or cytotoxicity against cancer cell lines (e.g., MTT assay).

- Structure-Activity Relationships (SAR) : Modify substituents on the furan/diketone moieties and correlate changes with bioactivity trends .

Q. How can X-ray crystallography or co-crystallization techniques be applied to study intermolecular interactions in this compound?

- Methodological Answer : Grow single crystals via slow evaporation in solvents like ethanol or acetone. For co-crystallization, use guest molecules (e.g., ethyl carbazate) to stabilize crystal lattices. Analyze packing motifs (π-π stacking, hydrogen bonds) using Mercury software. Compare with DFT-predicted intermolecular energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for solubility testing (shake-flask method) and DSC for melting point determination.

- Environmental Controls : Document ambient conditions (humidity, atmospheric O) during measurements.

- Collaborative Studies : Share samples with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.